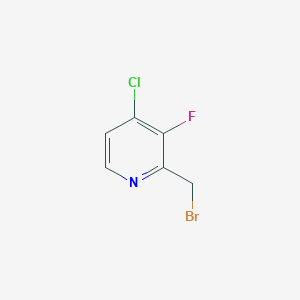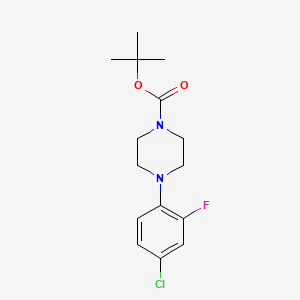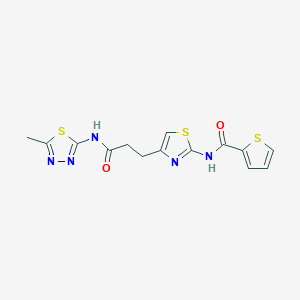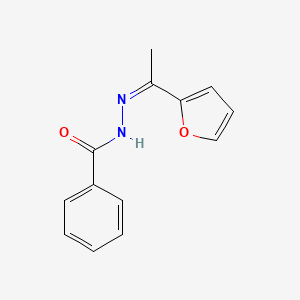![molecular formula C17H18N2O2 B2754749 {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 440097-89-2](/img/structure/B2754749.png)
{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a phenoxyethyl group, and a methanol moiety
作用机制
Target of Action
The primary targets of the compound (1-(2-(3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the benzimidazole and phenoxy groups, which are common motifs in bioactive compounds
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The benzimidazole moiety may act as a hydrogen bond acceptor or donor, while the phenoxy group may participate in hydrophobic interactions .
Biochemical Pathways
Given the ubiquity of benzimidazole and phenoxy groups in bioactive compounds, it is plausible that this compound could influence a variety of biochemical pathways
Pharmacokinetics
The presence of the hydroxyl group suggests that it may have good solubility in both polar and non-polar environments, potentially aiding in absorption and distribution . The compound may be metabolized through various enzymatic processes, including oxidation, reduction, and conjugation .
Result of Action
Given the compound’s structural features, it may exert a variety of effects depending on the specific targets and pathways it interacts with
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH could affect the compound’s ionization state and thus its interaction with targets . Temperature and ionic strength could also influence the compound’s stability and activity . Additionally, the presence of other molecules in the environment could impact the compound’s action through competitive or non-competitive interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the reaction of 3-methylphenol with 2-chloroethylamine to form 2-(3-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The final step involves the reduction of the benzimidazole derivative to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxyethyl group, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Reduced benzimidazole and phenoxyethyl derivatives.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol is studied for its potential as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential antimicrobial, antifungal, and antiviral activities. Benzimidazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiparasitic agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
相似化合物的比较
Similar Compounds
- 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol
- 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-yl hydrosulfide
- 1-[2-(3-methylphenoxy)ethyl]-1H-imidazole
Uniqueness
Compared to similar compounds, {1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity
属性
IUPAC Name |
[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-5-4-6-14(11-13)21-10-9-19-16-8-3-2-7-15(16)18-17(19)12-20/h2-8,11,20H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIYQCJXURLWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2754669.png)
![N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2754670.png)
![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)



![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2754680.png)
![10-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2754681.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)

![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)
![rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)
